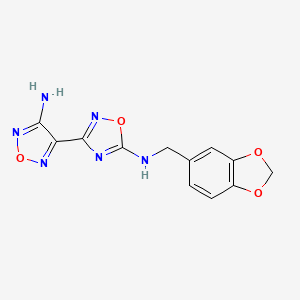
1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound featuring multiple oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps. One effective method includes the nitration, oxidation, and oxidation coupling reactions of precursor compounds . For instance, the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation with 35% hydrogen peroxide in concentrated sulfuric acid, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like nitric acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Nitric acid, hydrogen peroxide in sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used in the synthesis of high-energy materials and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of energetic materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with molecular targets and pathways. The compound’s oxadiazole rings can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Similar in structure but contains a furazan ring.
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Contains multiple oxadiazole rings and is used in similar applications.
Uniqueness
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is unique due to its combination of oxadiazole rings and benzodioxole moiety, which imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C12H10N6O4 |
|---|---|
Molecular Weight |
302.25 g/mol |
IUPAC Name |
4-[5-(1,3-benzodioxol-5-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H10N6O4/c13-10-9(16-22-17-10)11-15-12(21-18-11)14-4-6-1-2-7-8(3-6)20-5-19-7/h1-3H,4-5H2,(H2,13,17)(H,14,15,18) |
InChI Key |
IPHCPSZOQCURIW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC(=NO3)C4=NON=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















